![molecular formula C23H20N4O4S B265001 N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B265001.png)

N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide, commonly known as NBQX, is a potent and selective antagonist of AMPA receptors. NBQX has been widely used in scientific research to study the role of AMPA receptors in various physiological and pathological processes.

Mecanismo De Acción

NBQX selectively blocks the ionotropic glutamate AMPA receptors by binding to the receptor's ion channel pore, preventing the influx of calcium ions into the cell. This inhibition of AMPA receptors leads to the suppression of excitatory synaptic transmission, which is critical for learning, memory, and other physiological processes.

Biochemical and Physiological Effects:

In vitro studies have shown that NBQX can reduce the excitotoxicity caused by excessive glutamate release in neuronal cells, which is implicated in various neurological disorders. NBQX has also been shown to reduce the severity of seizures in animal models of epilepsy. In addition, NBQX has been found to improve cognitive function in animal models of Alzheimer's disease and stroke.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

NBQX has several advantages for lab experiments. It is highly selective for AMPA receptors and does not affect other glutamate receptor subtypes. NBQX is also water-soluble, making it easy to use in in vitro experiments. However, NBQX has a short half-life in vivo and is rapidly metabolized, which limits its use in animal studies.

Direcciones Futuras

There are several future directions for NBQX research. One potential application is the development of new drugs that target AMPA receptors for the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. Another direction is the investigation of the role of AMPA receptors in pain perception and the development of new analgesic drugs. Finally, the use of NBQX in combination with other drugs or therapies may lead to more effective treatments for various disorders.

Métodos De Síntesis

NBQX can be synthesized by reacting 2,3-dimethylbenzenesulfonyl chloride with 6-nitroquinoxaline in the presence of a base, followed by reduction of the nitro group with palladium on carbon and hydrogen gas. The resulting amine is then reacted with 3-(1,3-benzodioxol-5-yl)propylamine in the presence of a coupling agent to obtain NBQX.

Aplicaciones Científicas De Investigación

NBQX has been widely used in scientific research to study the role of AMPA receptors in synaptic plasticity, learning, memory, and various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. NBQX has also been used to investigate the role of AMPA receptors in pain perception, addiction, and psychiatric disorders.

Propiedades

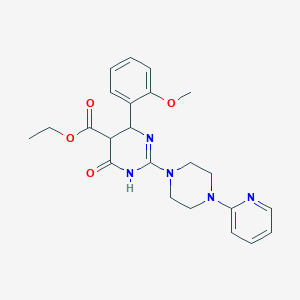

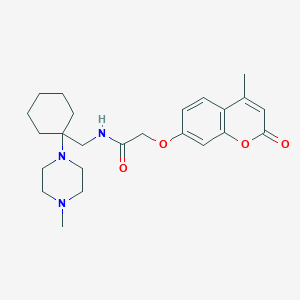

Nombre del producto |

N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide |

|---|---|

Fórmula molecular |

C23H20N4O4S |

Peso molecular |

448.5 g/mol |

Nombre IUPAC |

N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C23H20N4O4S/c1-14-7-9-17(11-15(14)2)32(28,29)27-23-22(25-18-5-3-4-6-19(18)26-23)24-16-8-10-20-21(12-16)31-13-30-20/h3-12H,13H2,1-2H3,(H,24,25)(H,26,27) |

Clave InChI |

ODHSGJLHYUBNNS-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=C(C=C4)OCO5)C |

SMILES canónico |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=C(C=C4)OCO5)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dimethyl-3-[2-(4-morpholinyl)ethyl]-7-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B264919.png)

![Ethyl 6-(2-furyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B264931.png)

![N-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide](/img/structure/B264938.png)

![6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one](/img/structure/B264953.png)

![9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B264963.png)

![6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B264966.png)

![N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B264977.png)

![3-[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B264979.png)

![8-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B264987.png)

![1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B265024.png)

![(E)-{1-[3-(dimethylammonio)propyl]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265067.png)

![(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265068.png)